![molecular formula C18H19N5OS B2711201 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 898624-54-9](/img/structure/B2711201.png)

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

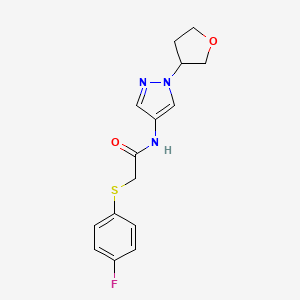

The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide” is a derivative of 1,2,4-triazole . Triazoles are an important class of compounds due to their numerous biomedical applications . They are known for their antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant effects .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the use of 3-amino-1,2,4-triazole . The general method of synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is carried out by cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, including our compound of interest, is unique. They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse. They can undergo reactions with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- Synthesis and Antiexudative Activity : Research has highlighted the synthesis of derivatives of 1,2,4-triazol with significant anti-exudative properties. These compounds were synthesized and evaluated against diclofenac sodium, showing promising results in reducing edema. This study underscores the synthetic versatility and potential therapeutic benefits of triazole derivatives (Chalenko et al., 2019).

- Antimicrobial Screening : Another study focused on synthesizing N-aryl-acetamide derivatives of 1,2,4-triazole and testing them for antimicrobial activities. These compounds exhibited notable antibacterial and antifungal effects, suggesting their utility in combating microbial infections (MahyavanshiJyotindra et al., 2011).

Biological Activities

- Antitumor Activity : Studies on asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains revealed these compounds' antitumor potential. The research demonstrated their effectiveness against several cancer cell lines, highlighting the anticancer capabilities of triazole-based compounds (Hu et al., 2008).

- Antiviral and Virucidal Activities : Research into 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives unveiled their potential to inhibit viral replication. These findings open avenues for developing new antiviral agents based on the triazole scaffold (Wujec et al., 2011).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazoles, have been reported to possess a wide range of biological activities, including anti-fungal , anticancer , and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Based on the known activities of similar compounds, it can be inferred that it may interact with its targets to induce changes in cellular processes, potentially leading to the observed biological effects .

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected, leading to downstream effects that contribute to its overall activity .

Result of Action

Based on the known activities of similar compounds, it can be inferred that it may induce changes in cellular processes, potentially leading to the observed biological effects .

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of 1,2,4-triazole derivatives, including “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide”, involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Eigenschaften

IUPAC Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-13-6-5-9-15(10-13)20-17(24)12-25-18-22-21-16(23(18)19)11-14-7-3-2-4-8-14/h2-10H,11-12,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONUTDUBPUBVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-6-hydroxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2711118.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2711121.png)

![3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B2711124.png)

![Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2711125.png)

![5-(3,4-Dimethoxyphenyl)-7-ethoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2711128.png)

![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B2711130.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2711131.png)

![2-(2-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethoxy}ethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2711133.png)

![1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid](/img/structure/B2711137.png)

![2-{[1-(2-furoyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2711139.png)